molecular formula C14H10N2O4S B14185046 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 922502-80-5

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14185046
CAS No.: 922502-80-5
M. Wt: 302.31 g/mol
InChI Key: FXVXOCVQMYKEEU-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a naphthalene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.

    Sulfonylation: The naphthalene sulfonyl group is introduced via sulfonylation reactions. This involves reacting naphthalene with sulfur trioxide or chlorosulfonic acid to form naphthalene sulfonic acid, which is then converted to the sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the sulfonyl chloride with the pyrimidine ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4-diamine: Similar in structure but with different functional groups, leading to varied biological activities.

    Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.

    Pyrimidine-2,4-dione: The core structure without the naphthalene sulfonyl group.

Uniqueness

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the naphthalene sulfonyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922502-80-5

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18)

InChI Key

FXVXOCVQMYKEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O

Origin of Product

United States

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